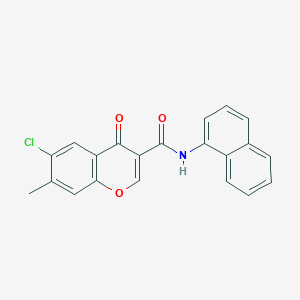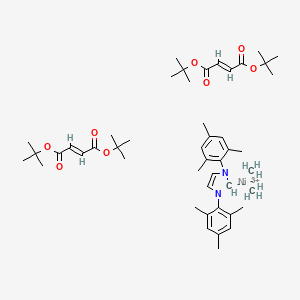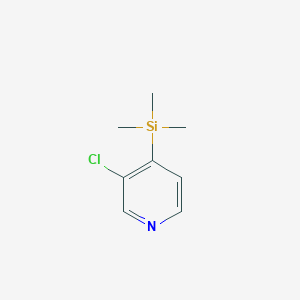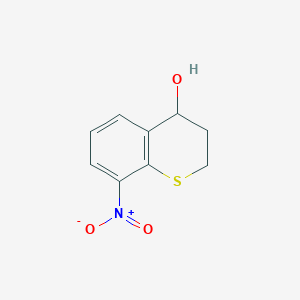
6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro and methyl groups: These groups can be introduced via halogenation and alkylation reactions.
Attachment of the naphthalen-1-yl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the carboxamide group: This can be done through an amidation reaction using appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the chromene core.
Reduction: Reduction reactions might target the carbonyl group in the chromene ring.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-4H-chromen-4-one: A simpler chromene derivative with similar core structure.
7-methyl-4H-chromen-4-one: Another chromene derivative with a methyl group.
N-(naphthalen-1-yl)-4H-chromen-4-one: A compound with a naphthalen-1-yl group attached to the chromene core.
Uniqueness
6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C21H14ClNO3 |
|---|---|
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
6-chloro-7-methyl-N-naphthalen-1-yl-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H14ClNO3/c1-12-9-19-15(10-17(12)22)20(24)16(11-26-19)21(25)23-18-8-4-6-13-5-2-3-7-14(13)18/h2-11H,1H3,(H,23,25) |
Clé InChI |
CTYWUMLREPCVQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B14093634.png)


![2-[5-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B14093654.png)

![5-(benzyloxy)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-hydroxypyridine-2-carboxamide](/img/structure/B14093659.png)
![2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol](/img/structure/B14093667.png)

![2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14093691.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093698.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093707.png)
![(3Z,6Z)-3-[(4-Methoxyphenyl)methylene]-6-(phenylmethylene)-2,5-piperazinedione](/img/structure/B14093718.png)
![Methyl N-(butoxycarbonyl)-3-{2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamido}alaninate](/img/structure/B14093725.png)
![(8S,9S,10R,11R,13S,14R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14093727.png)
